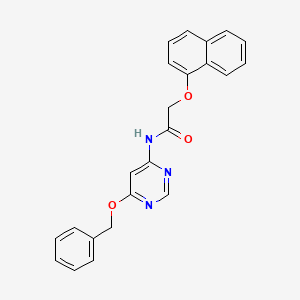
N-(6-(benzyloxy)pyrimidin-4-yl)-2-(naphthalen-1-yloxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-(benzyloxy)pyrimidin-4-yl)-2-(naphthalen-1-yloxy)acetamide is a useful research compound. Its molecular formula is C23H19N3O3 and its molecular weight is 385.423. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Méthodes De Préparation
Synthetic Routes:
Method 1: The synthesis might commence with a pyrimidine derivative. By treating the derivative with benzyloxy compounds under specific conditions, we can create an intermediate product.
Method 2: The naphthalen-1-yloxyacetyl chloride is then introduced, facilitating the formation of N-(6-(benzyloxy)pyrimidin-4-yl)-2-(naphthalen-1-yloxy)acetamide through acylation reactions.
Industrial Production Methods: Industrial-scale production would necessitate robust reaction conditions, optimized for high yields and purity, often involving refined solvent systems and stringent temperature controls.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation and Reduction: The aromatic rings and acetyl groups may participate in controlled oxidation or reduction reactions, altering the electronic properties of the compound.
Substitution Reactions: Both electrophilic and nucleophilic substitution reactions could occur, particularly in the pyrimidine and naphthalene moieties.
Common Reagents and Conditions:
Oxidizing agents like potassium permanganate (KMnO4).
Reducing agents such as sodium borohydride (NaBH4).
Substitution often requires halogenated compounds and Lewis acids or bases depending on the required reaction pathway.
Major Products:
Through oxidation, naphthalene derivatives might yield naphthoquinones.
Substitution reactions might introduce additional functional groups, enhancing its utility in synthetic pathways.
Scientific Research Applications: This compound is a treasure trove for researchers:
Chemistry: Studied for its unique reactivity and potential as an intermediate in complex organic synthesis.
Biology: Evaluated for binding affinities with biological macromolecules, impacting biochemical pathways.
Medicine: Explored for its pharmacokinetic properties, targeting specific receptors or enzymes, suggesting its use in drug development.
Industry: Utilized in the production of specialty chemicals, dyes, or polymer additives, given its stable yet reactive nature.
Mechanism of Action: Understanding its mechanism revolves around its interactions at the molecular level:
Molecular Targets and Pathways: Likely interacts with cellular receptors or enzymes, altering signal transduction pathways or metabolic activities.
Detailed Mechanism: Specific binding affinities and interactions with molecular targets would elucidate its effects and potential therapeutic applications.
Comparison with Similar Compounds: Comparing N-(6-(benzyloxy)pyrimidin-4-yl)-2-(naphthalen-1-yloxy)acetamide to analogous compounds highlights its unique features:
Comparaison Avec Des Composés Similaires
N-(6-methoxypyrimidin-4-yl)-2-(naphthalen-1-yloxy)acetamide
N-(6-hydroxypyrimidin-4-yl)-2-(naphthalen-1-yloxy)acetamide
N-(6-chloropyrimidin-4-yl)-2-(naphthalen-1-yloxy)acetamide
The benzyloxy group offers steric and electronic properties distinct from methoxy or hydroxyl derivatives, impacting reactivity and binding profiles. This distinction makes our compound a subject of keen scientific interest.
Propriétés
IUPAC Name |
2-naphthalen-1-yloxy-N-(6-phenylmethoxypyrimidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c27-22(15-28-20-12-6-10-18-9-4-5-11-19(18)20)26-21-13-23(25-16-24-21)29-14-17-7-2-1-3-8-17/h1-13,16H,14-15H2,(H,24,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCLCOIKHMXSYQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC=NC(=C2)NC(=O)COC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














